molecular formula C8H7BrF2O B1439332 1-Bromo-3-(2,2-difluoroethoxy)benzene CAS No. 958454-25-6

1-Bromo-3-(2,2-difluoroethoxy)benzene

Cat. No.: B1439332
CAS No.: 958454-25-6
M. Wt: 237.04 g/mol
InChI Key: WBWQAWMAKJZSLB-UHFFFAOYSA-N
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Description

1-Bromo-3-(2,2-difluoroethoxy)benzene is an organic compound with the molecular formula C8H7BrF2O. It is a brominated aromatic compound where a bromine atom is attached to the benzene ring, and a 2,2-difluoroethoxy group is substituted at the meta position relative to the bromine. This compound is used in various chemical syntheses and has applications in scientific research .

Preparation Methods

The synthesis of 1-Bromo-3-(2,2-difluoroethoxy)benzene typically involves the bromination of 3-(2,2-difluoroethoxy)benzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a catalyst to achieve high yields and purity .

Chemical Reactions Analysis

1-Bromo-3-(2,2-difluoroethoxy)benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-3-(2,2-difluoroethoxy)benzene is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2,2-difluoroethoxy)benzene involves its interaction with molecular targets through its bromine and difluoroethoxy groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

1-Bromo-3-(2,2-difluoroethoxy)benzene can be compared with other similar compounds, such as:

    1-Bromo-2,3-difluorobenzene: This compound has two fluorine atoms on the benzene ring, but lacks the ethoxy group, resulting in different reactivity and applications.

    1-Bromo-3-(trifluoromethoxy)benzene:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and difluoroethoxy groups, which confer distinct reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

1-bromo-3-(2,2-difluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWQAWMAKJZSLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669714
Record name 1-Bromo-3-(2,2-difluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958454-25-6
Record name 1-Bromo-3-(2,2-difluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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